
(4-(3-Methoxypyrrolidin-1-yl)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents such as N,N-diisopropylethylamine and N,N-dimethylformamide . The reaction is typically carried out at elevated temperatures and monitored using thin-layer chromatography (TLC) . After completion, the product is extracted with ethyl acetate, washed with brine, dried with anhydrous sodium sulfate, and then concentrated under pressure .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The crystallographic data would provide information about the atomic coordinates, bond lengths, and bond angles .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the trifluoromethyl group could potentially undergo reactions with nucleophiles . The piperazine ring could also participate in reactions, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a trifluoromethyl group could affect its polarity and reactivity . The piperazine ring could influence its basicity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Synthesis of Pyridine Derivatives
The compound (4-(3-Methoxypyrrolidin-1-yl)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is related to a group of synthesized pyridine derivatives. These derivatives have been evaluated for their in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antimicrobial Properties of Piperazine Derivatives
Similar chemical structures, specifically those involving piperazine derivatives, have demonstrated notable antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Antagonistic Properties
- Antagonists of NPBWR1 (GPR7): Derivatives of this compound, particularly those involving modifications of the pyridine and piperazine groups, have shown potent antagonistic properties against NPBWR1 (GPR7), a G protein-coupled receptor. These findings indicate potential therapeutic applications (Romero et al., 2012).
Other Applications
Pharmacological Evaluation for Pain Treatment
Novel derivatives of this compound, especially those involving pyridin-3-yl and piperazin-1-yl methanone, have been identified as selective TRPV4 channel antagonists. They showed analgesic effects in pain models, suggesting their use in pain treatment (Tsuno et al., 2017).
Anticonvulsant Agents
Related chemical structures have been explored as promising anticonvulsant agents. This research indicates potential applications in treating epilepsy or other seizure-related conditions (Severina et al., 2021).
Tubulin Polymerization Inhibitors
Some derivatives, particularly those containing phenoxazine and phenothiazine, have been found to be highly potent inhibitors of tubulin polymerization. This indicates potential applications in cancer therapy, as they could interfere with cell division (Prinz et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various targets, such as enzymes, receptors, and ion channels .
Mode of Action
It’s possible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, such as signal transduction pathways, metabolic pathways, and cell cycle pathways .
Pharmacokinetics
The compound’s physicochemical properties, such as its size, polarity, and solubility, would likely influence its absorption, distribution, metabolism, and excretion .
Result of Action
Compounds with similar structures have been known to exert various effects, such as inhibiting or activating their targets, modulating cellular signaling, and affecting cell growth and survival .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Propiedades
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O2/c1-31-19-8-9-29(15-19)18-5-2-16(3-6-18)21(30)28-12-10-27(11-13-28)20-7-4-17(14-26-20)22(23,24)25/h2-7,14,19H,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXYBXMRFMTORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Methoxypyrrolidin-1-yl)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

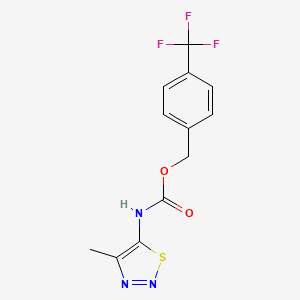
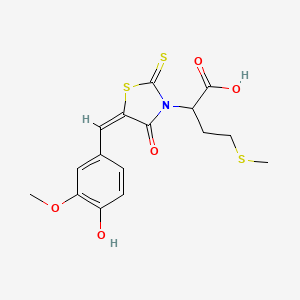

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)
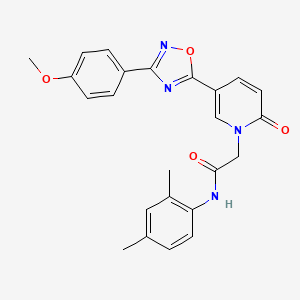

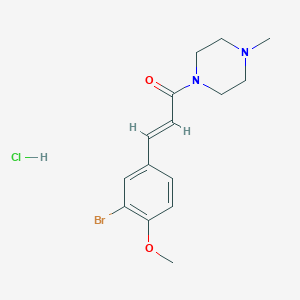
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2686375.png)
![2-(6-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2686376.png)
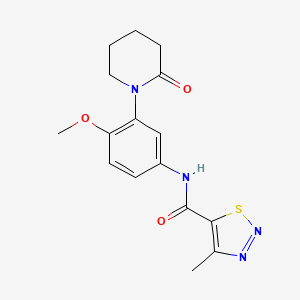
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2686378.png)
